
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone, also known as MPTQE, is a novel compound that has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is not fully understood. However, studies have suggested that 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone may exert its therapeutic effects by targeting various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and Akt, which are involved in cell signaling and proliferation. 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has also been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation. Additionally, 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has been found to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has been shown to have low toxicity and is well tolerated by cells in culture. However, one limitation of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is that it is not very water-soluble, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone. One area of interest is the development of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone-based therapeutics for cancer and inflammation. Another area of research is the investigation of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone can be synthesized through a multi-step process involving the reaction of 2-Chloroquinazoline with 4-(2-Methoxyphenyl)piperazine in the presence of a base. The resulting intermediate is then reacted with 2-(methylthio)ethylamine to produce the final product.
Applications De Recherche Scientifique
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One study has shown that 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study has demonstrated that 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-19-9-5-4-8-18(19)24-10-12-25(13-11-24)20(26)14-28-21-16-6-2-3-7-17(16)22-15-23-21/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHFPPPRCNXDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


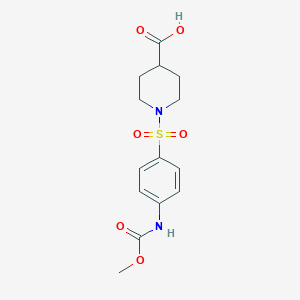
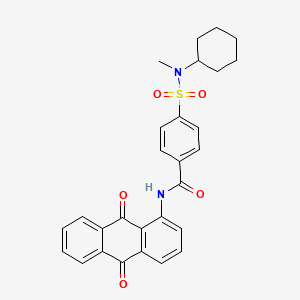
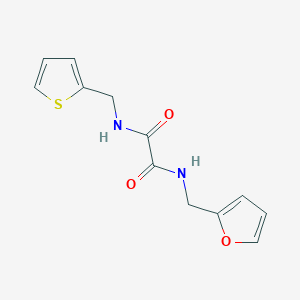
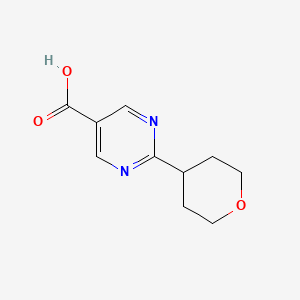

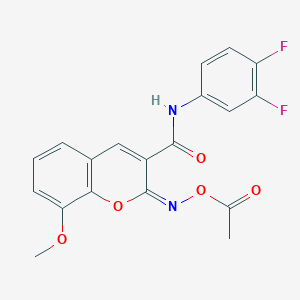
![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
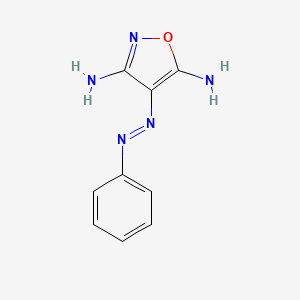
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)
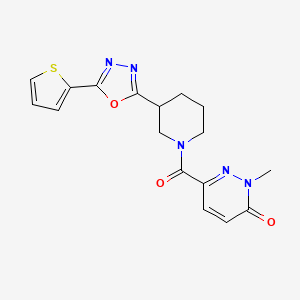

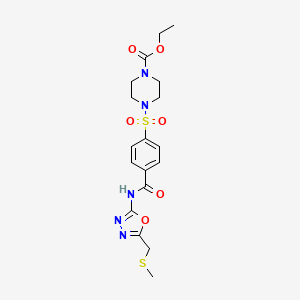
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)